molecular formula C28H30N4O3 B300549 4-[4-(Allyloxy)-3-methoxyphenyl]-2-amino-1-anilino-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

4-[4-(Allyloxy)-3-methoxyphenyl]-2-amino-1-anilino-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Cat. No. B300549
M. Wt: 470.6 g/mol
InChI Key: QTWLTIDRJGUISM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(Allyloxy)-3-methoxyphenyl]-2-amino-1-anilino-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is a compound that has been extensively studied for its potential use in scientific research. This compound is also known as CEP-33779 and is a small molecule inhibitor of the NF-κB pathway. The NF-κB pathway is a signaling pathway that is involved in the regulation of various cellular processes, including inflammation, immune response, and cell survival.

Mechanism of Action

CEP-33779 inhibits the NF-κB pathway by binding to the IKKβ kinase subunit, which is involved in the activation of the NF-κB pathway. By inhibiting the IKKβ kinase subunit, CEP-33779 prevents the activation of the NF-κB pathway, leading to the inhibition of various cellular processes regulated by this pathway.
Biochemical and Physiological Effects:
CEP-33779 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. It has also been shown to reduce inflammation in animal models of inflammatory diseases. In addition, CEP-33779 has been shown to have immunomodulatory effects, including the inhibition of T cell activation and the induction of regulatory T cells.

Advantages and Limitations for Lab Experiments

CEP-33779 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and used in various assays. It has also been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to the use of CEP-33779 in lab experiments. It has been shown to have off-target effects, which may complicate the interpretation of experimental results. In addition, the optimal dosage and treatment regimen for CEP-33779 may vary depending on the experimental system and disease model.

Future Directions

There are several future directions for the study of CEP-33779. One direction is the development of more selective inhibitors of the NF-κB pathway that do not have off-target effects. Another direction is the investigation of the potential therapeutic effects of CEP-33779 in combination with other drugs or therapies. In addition, the use of CEP-33779 in the treatment of various diseases, including cancer, inflammatory diseases, and autoimmune diseases, warrants further investigation.

Synthesis Methods

The synthesis of CEP-33779 involves several steps, starting from commercially available starting materials. The first step involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with allyl bromide to form 4-allyloxy-3-methoxybenzaldehyde. The second step involves the reaction of 4-allyloxy-3-methoxybenzaldehyde with 4-aminophenol to form 4-[4-(allyloxy)-3-methoxyphenyl]-2-aminophenol. The third step involves the reaction of 4-[4-(allyloxy)-3-methoxyphenyl]-2-aminophenol with 7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile to form 4-[4-(allyloxy)-3-methoxyphenyl]-2-amino-1-anilino-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile (CEP-33779).

Scientific Research Applications

CEP-33779 has been extensively studied for its potential use in scientific research. It has been shown to inhibit the NF-κB pathway, which is involved in the regulation of various cellular processes, including inflammation, immune response, and cell survival. Inhibition of the NF-κB pathway has been implicated in the treatment of various diseases, including cancer, inflammatory diseases, and autoimmune diseases. CEP-33779 has been shown to have potential therapeutic effects in animal models of cancer, inflammatory diseases, and autoimmune diseases.

properties

Product Name

4-[4-(Allyloxy)-3-methoxyphenyl]-2-amino-1-anilino-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile

Molecular Formula

C28H30N4O3

Molecular Weight

470.6 g/mol

IUPAC Name

2-amino-1-anilino-4-(3-methoxy-4-prop-2-enoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C28H30N4O3/c1-5-13-35-23-12-11-18(14-24(23)34-4)25-20(17-29)27(30)32(31-19-9-7-6-8-10-19)21-15-28(2,3)16-22(33)26(21)25/h5-12,14,25,31H,1,13,15-16,30H2,2-4H3

InChI Key

QTWLTIDRJGUISM-UHFFFAOYSA-N

SMILES

CC1(CC2=C(C(C(=C(N2NC3=CC=CC=C3)N)C#N)C4=CC(=C(C=C4)OCC=C)OC)C(=O)C1)C

Canonical SMILES

CC1(CC2=C(C(C(=C(N2NC3=CC=CC=C3)N)C#N)C4=CC(=C(C=C4)OCC=C)OC)C(=O)C1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.